molecular formula C11H14ClFN2 B13612295 1-(5-Chloro-2-fluorobenzyl)piperazine

1-(5-Chloro-2-fluorobenzyl)piperazine

Cat. No.: B13612295
M. Wt: 228.69 g/mol
InChI Key: LOZDMYBQETXJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively, attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperazine typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison: 1-(5-Chloro-2-fluorobenzyl)piperazine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs .

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14ClFN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

LOZDMYBQETXJLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.